molecular formula C16H10ClN3O B12855833 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile

Cat. No.: B12855833
M. Wt: 295.72 g/mol
InChI Key: LCAAKPMYGBRCEX-UHFFFAOYSA-N
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Description

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with amino, chlorophenyl, furan, and carbonitrile groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The amino, chlorophenyl, furan, and carbonitrile groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green chemistry principles: Minimizing waste and using environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the nitro or carbonitrile groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amines.

Scientific Research Applications

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(furan-2-yl)pyridine-3-carbonitrile: Lacks the chlorophenyl group.

    6-(4-Chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile: Lacks the amino group.

    2-Amino-6-(4-chlorophenyl)pyridine-3-carbonitrile: Lacks the furan group.

Uniqueness

The presence of all these substituents in 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H10ClN3O

Molecular Weight

295.72 g/mol

IUPAC Name

2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H10ClN3O/c17-11-5-3-10(4-6-11)14-8-12(15-2-1-7-21-15)13(9-18)16(19)20-14/h1-8H,(H2,19,20)

InChI Key

LCAAKPMYGBRCEX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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